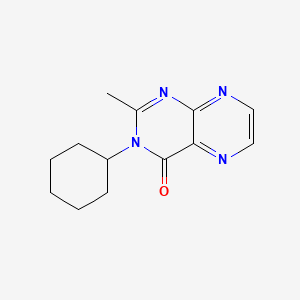
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The compound’s unique structure, featuring a pteridinone core with cyclohexyl and methyl substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-cyclohexyl-6-methylpyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridinone ring system.
Industrial Production Methods
Industrial production of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pteridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Pteridinone, 2-methyl-: Lacks the cyclohexyl substituent, leading to different chemical and biological properties.
4(3H)-Pteridinone, 3-cyclohexyl-: Lacks the methyl substituent, affecting its reactivity and interactions.
4(3H)-Pteridinone, 3-ethyl-2-methyl-: Contains an ethyl group instead of a cyclohexyl group, resulting in different steric and electronic effects.
Uniqueness
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is unique due to its specific combination of cyclohexyl and methyl substituents. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable subject for further research and development.
Propiedades
Número CAS |
34594-42-8 |
|---|---|
Fórmula molecular |
C13H16N4O |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-methylpteridin-4-one |
InChI |
InChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
AXGWENQUODTRRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
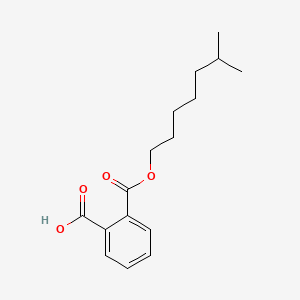


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
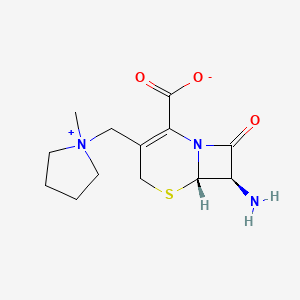
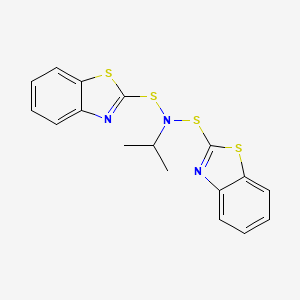

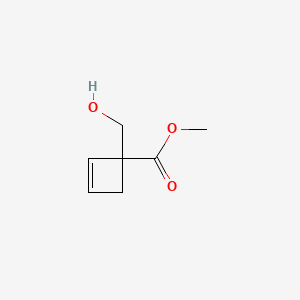
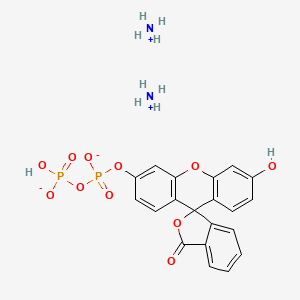
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)

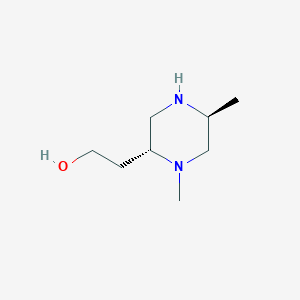
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
